molecular formula C17H20ClNO B12717422 2-(1,1'-Biphenyl)-4-yl-2-methylmorpholine hydrochloride CAS No. 109461-33-8

2-(1,1'-Biphenyl)-4-yl-2-methylmorpholine hydrochloride

Cat. No.: B12717422
CAS No.: 109461-33-8
M. Wt: 289.8 g/mol
InChI Key: FZRZDZNIEKDYDM-UHFFFAOYSA-N
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Description

2-(1,1’-Biphenyl)-4-yl-2-methylmorpholine hydrochloride is a chemical compound that features a biphenyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-Biphenyl)-4-yl-2-methylmorpholine hydrochloride typically involves the coupling of a biphenyl derivative with a morpholine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,1’-Biphenyl)-4-yl-2-methylmorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones or alcohols, while reduction may yield biphenyl alkanes.

Mechanism of Action

The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-2-methylmorpholine hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1’-Biphenyl)-4-yl-2-methylmorpholine hydrochloride is unique due to its combination of a biphenyl group and a morpholine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

109461-33-8

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

2-methyl-2-(4-phenylphenyl)morpholine;hydrochloride

InChI

InChI=1S/C17H19NO.ClH/c1-17(13-18-11-12-19-17)16-9-7-15(8-10-16)14-5-3-2-4-6-14;/h2-10,18H,11-13H2,1H3;1H

InChI Key

FZRZDZNIEKDYDM-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCO1)C2=CC=C(C=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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